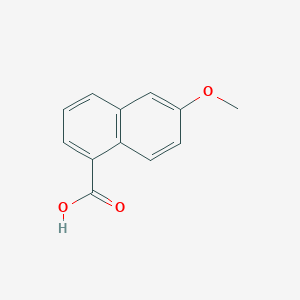

6-Methoxy-1-naphthoic acid

Descripción general

Descripción

6-Methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the sixth position and a carboxylic acid group (-COOH) at the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methoxy-1-naphthoic acid can be synthesized from methyl 6-methoxynaphthalene-1-carboxylate. The process involves the hydrolysis of the ester group to yield the carboxylic acid . Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to introduce the methoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through recrystallization .

Análisis De Reacciones Químicas

Methylation of 6-Hydroxy-1-naphthoic Acid

The methylation of 6-hydroxy-1-naphthoic acid using dimethyl sulfate (DMS) under basic conditions is a critical reaction for introducing the methoxy group. This reaction typically employs potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in butyl acetate as the solvent.

Reaction Conditions

Key Observations

-

A 1:1 to 20:1 molar ratio of K₂CO₃ to KOH enhances reaction efficiency by balancing deprotonation and nucleophilic substitution .

-

Excess dimethyl sulfate (up to 20 mol%) ensures complete methylation, minimizing residual intermediates like methyl 6-hydroxy-1-naphthalenecarboxylate .

-

Reaction progress is monitored via TLC, with final yields exceeding 95% after optimization .

Hydrolysis of Methyl 6-Methoxy-1-naphthalenecarboxylate

The ester derivative undergoes hydrolysis to yield this compound under strongly basic conditions.

Reaction Conditions

| Parameter | Value/Details | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF)/water | |

| Base | 85% aqueous KOH | |

| Temperature | 100°C | |

| Reaction Time | 4 hours | |

| Yield | 95% |

Procedure

-

Methyl 6-methoxynaphthalene-1-carboxylate (1.70 g, 7.87 mmol) is dissolved in THF (6 mL).

-

Aqueous KOH (3 mL, 85%) is added, and the mixture is stirred at 100°C for 4 hours.

-

Acidification with 1 M HCl precipitates the product, which is filtered and washed .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.77 (d, 1H), 8.04 (dd, 1H), 7.97 (dd, 1H), 7.53 (dd, 1H), 7.42 (d, 1H), 7.28 (dd, 1H), 3.89 (s, 3H) .

-

¹³C NMR (DMSO-d₆): δ 168.8 (COOH), 157.1 (C-OCH₃), 55.3 (OCH₃) .

Side Reactions and Byproduct Formation

During methylation, incomplete reactions may produce intermediates such as methyl 6-hydroxy-1-naphthalenecarboxylate. Key factors influencing side reactions include:

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Intermediate in Pharmaceutical Synthesis

6-Methoxy-1-naphthoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including tolrestat, which is used for the treatment of diabetes by inhibiting sorbitol dehydrogenase. The compound's structural properties make it a valuable building block in drug design and development .

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Industrial Applications

1. Dyes and Pigments

Due to its aromatic structure, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions enhances the color stability and intensity of dyes, making it useful in textile and coating industries .

2. Chiral Reagents

In asymmetric synthesis, this compound can act as a chiral auxiliary or reagent. Its derivatives are employed in the synthesis of chiral compounds, which are essential in producing enantiomerically pure pharmaceuticals .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form ionic bonds with basic sites in target molecules, enhancing its activity .

Comparación Con Compuestos Similares

Similar Compounds

1-Methoxy-2-naphthoic acid: Similar in structure but with the methoxy group at the first position and the carboxylic acid at the second position.

1-Naphthoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

2-Methoxy-1-naphthoic acid: Similar structure but with different positional isomerism.

Uniqueness

6-Methoxy-1-naphthoic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Actividad Biológica

Overview

6-Methoxy-1-naphthoic acid (C12H10O3) is an organic compound known for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H10O3

- Molecular Weight : 202.21 g/mol

- Melting Point : Approximately 205.5 to 208.6 °C

- Purity : Typically around 98.5% in synthesized forms .

The biological activity of this compound is largely attributed to its structural features:

- Methoxy Group : This group can engage in hydrogen bonding, influencing the compound's reactivity and interaction with biological targets.

- Carboxylic Acid Group : It can form ionic bonds with basic sites in proteins or other biomolecules, enhancing the compound's binding affinity and activity.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antioxidant Properties

Phenolic compounds, including those structurally related to this compound, exhibit antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Some studies suggest that naphthoic acids can modulate inflammatory pathways. The carboxylic acid group may interact with inflammatory mediators, potentially reducing inflammation markers in vivo. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Study on Antimicrobial Efficacy

A comparative study involving various naphthoic acid derivatives reported that compounds similar to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methoxy group in enhancing antibacterial properties .

Antioxidant Activity Assessment

In vitro assays demonstrated that naphthoic acid derivatives exhibited strong antioxidant activity, with IC50 values indicating effective scavenging of DPPH radicals. The presence of the methoxy group was noted to enhance this activity compared to similar compounds lacking this functional group .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methoxy-2-naphthoic acid | Methoxy at position 1 | Moderate antimicrobial activity |

| 2-Methoxy-1-naphthoic acid | Methoxy at position 2 | Notable antioxidant properties |

| 1-Naphthoic acid | Lacks methoxy group | Lower reactivity and bioactivity |

Industrial Applications

Beyond its biological activities, this compound serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry .

Propiedades

IUPAC Name |

6-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZAWKSSADRYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403012 | |

| Record name | 6-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36112-61-5 | |

| Record name | 6-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding 6-methoxy-1-naphthoic acid in the provided abstract?

A1: The primary research focus, as indicated by the title "Synthesis of the this compound" [], is on the development of a method to synthesize this particular compound. The abstract does not delve into the applications, properties, or biological activity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.